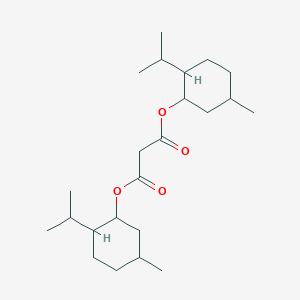

Dimenthyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

131348-66-8 |

|---|---|

Molecular Formula |

C23H40O4 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) propanedioate |

InChI |

InChI=1S/C23H40O4/c1-14(2)18-9-7-16(5)11-20(18)26-22(24)13-23(25)27-21-12-17(6)8-10-19(21)15(3)4/h14-21H,7-13H2,1-6H3 |

InChI Key |

DXIMSSOEQPVPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl Malonate: A Comprehensive Guide to Physicochemical Properties, Enolate Reactivity, and Synthetic Workflows

Executive Summary

Dimethyl malonate (DMM) is a highly versatile diester derivative of malonic acid, serving as a fundamental

Physicochemical Profile and Thermodynamic Properties

Understanding the physical and thermodynamic properties of DMM is critical for solvent selection, reaction scaling, and purification strategies. The high boiling point and density parameters dictate specific handling and workup procedures, while its pKa is the defining metric for its reactivity [2].

Table 1: Physicochemical Properties of Dimethyl Malonate

| Property | Value | Scientific Implication |

| Molecular Formula | Defines the | |

| Molecular Weight | 132.11 g/mol | Essential for precise stoichiometric calculations. |

| Boiling Point | 180–181 °C | High boiling point allows for high-temperature reflux without pressure vessels; necessitates vacuum distillation for purification. |

| Density | 1.156 g/mL (at 25 °C) | Denser than water; impacts phase separation during aqueous workups (organic layer will often be the bottom layer depending on the co-solvent). |

| pKa (α-protons) | ~12–13 (in DMSO/ | Enables deprotonation by mild bases (e.g., amines, carbonates) rather than requiring strictly organolithium reagents. |

| Refractive Index | 1.413 (at 20 °C) | Useful for rapid purity assessment of distilled fractions. |

Data synthesized from and .

Mechanistic Reactivity: The Enolate Gateway

The cornerstone of DMM's synthetic utility is its propensity to form a highly stabilized enolate anion. The pKa of the α-protons is approximately 12–13, significantly lower than standard esters (pKa ~25) [2]. This enhanced acidity is a direct consequence of the powerful electron-withdrawing nature of the two adjacent carbonyl groups. Upon deprotonation, the resulting negative charge is extensively delocalized through resonance onto both oxygen atoms, creating a highly stable, ambident nucleophile [2].

Causality in Base Selection

The choice of base dictates the reaction pathway and prevents unwanted side reactions (e.g., transesterification or ester hydrolysis):

-

Strong, Irreversible Bases (e.g., NaH): Used when complete, irreversible enolate formation is required prior to the addition of a weak electrophile (e.g., in complex alkylations). The evolution of hydrogen gas drives the equilibrium completely to the right [2].

-

Mild, Reversible Bases (e.g., DBU, L-Proline,

): Employed in catalytic cycles like the Knoevenagel condensation or Michael addition. The base establishes an equilibrium concentration of the enolate, which is continuously siphoned off by the highly reactive electrophile, preventing base-catalyzed degradation of the substrate [4].

Reactivity pathways of dimethyl malonate via enolate intermediate.

Key Synthetic Workflows & Validated Protocols

Workflow 1: L-Proline-Mediated Knoevenagel Condensation

The Knoevenagel condensation of DMM with aldehydes yields α,β-unsaturated diesters, which are critical intermediates for coumarins and pharmaceutical active ingredients (APIs). Utilizing L-proline as an organocatalyst provides a green, highly efficient pathway [4].

Mechanistic Causality: L-proline acts as a bifunctional catalyst. Its secondary amine forms a reactive iminium ion intermediate with the aldehyde, increasing its electrophilicity. Simultaneously, the carboxylate moiety of L-proline assists in the deprotonation of DMM, orchestrating a highly organized transition state that accelerates C-C bond formation without the need for harsh inorganic bases [4].

Protocol 1: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Self-Validating System: This protocol utilizes TLC for real-time validation and a mild aqueous workup to prevent ester hydrolysis.

-

Reagent Assembly: In a round-bottom flask, combine the aldehyde (e.g., salicylaldehyde, 1.0 equiv, 1.2 mmol) and dimethyl malonate (1.0 equiv, 1.2 mmol) in a suitable green solvent (e.g., ethanol or an ionic liquid like

, 2 mL) [4]. -

Catalyst Initiation: Add L-proline (10 mol%) to the stirring mixture. Causality Note: Restricting the catalyst to 10 mol% prevents the formation of stable, unreactive dead-end aminals while maintaining turnover.

-

Incubation & Validation: Stir the reaction at 80 °C. Monitor the progress via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The disappearance of the aldehyde spot (UV active) validates the progression of the condensation.

-

Quenching & Extraction: Upon completion (typically 18–48 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with a 5% aqueous

solution to neutralize the L-proline and remove any unreacted acidic byproducts. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure coumarin derivative.

Workflow 2: Asymmetric Michael Addition Catalyzed by Lewis Acids

The conjugate addition of DMM to α,β-unsaturated carbonyls (Michael acceptors) generates chiral stereocenters when directed by a chiral catalyst. Recent advancements utilize environmentally benign Lewis acids like

Mechanistic Causality:

Protocol 2: Asymmetric Michael Addition of DMM to 2-Cyclopenten-1-one

-

Catalyst Preparation: Under an inert argon atmosphere, dissolve anhydrous

(10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous ethanol. Stir for 1 hour at room temperature to ensure complete complexation [3]. -

Substrate Addition: Add dimethyl malonate (1.2 equiv) dropwise to the catalyst solution. Causality Note: The slight excess of DMM ensures complete consumption of the more expensive Michael acceptor.

-

Electrophile Introduction: Slowly add 2-cyclopenten-1-one (1.0 equiv). Crucial Step: Slow addition prevents localized heating and suppresses non-catalyzed racemic background reactions.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor via GC-MS or TLC. The reaction is self-validating when the distinct spot of the enone disappears.

-

Quench and Purify: Quench the reaction with saturated aqueous

to break the calcium-enolate complex. Extract with dichloromethane (3 x 15 mL). Combine the organic phases, dry over

Step-by-step experimental workflow for asymmetric Michael addition.

Applications in Drug Development

DMM is indispensable in the pharmaceutical industry. It is the primary precursor for the synthesis of barbiturates (via condensation with urea derivatives) and pipemidic acid, a quinolone antibacterial agent[1]. Furthermore, its ability to undergo sequential alkylations allows for the rapid construction of complex, multi-substituted carbon frameworks required in modern drug discovery pipelines, including the synthesis of jasmonates for fragrance and therapeutic applications [1].

References

-

Dimethyl malonate - Wikipedia Source: Wikipedia URL:[Link]

-

CaCl2, Bisoxazoline, and Malonate: A Protocol for an Asymmetric Michael Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins Source: MDPI (Molecules) URL:[Link]

physical properties of dimethyl malonate boiling point and density

An In-depth Technical Guide to the Physical Properties of Dimethyl Malonate: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl malonate (CAS No: 108-59-8), the dimethyl ester of malonic acid, is a pivotal reagent in organic synthesis, notably in the malonic ester synthesis for the formation of carbon-carbon bonds.[1] Its utility in the pharmaceutical, agrochemical, and fragrance industries underscores the importance of a thorough understanding of its physical properties.[2][3] This guide provides a detailed exploration of two of its core physical characteristics: boiling point and density. We will delve into the established values for these properties, the methodologies for their experimental determination, and the underlying scientific principles that govern them. This document is intended to serve as a comprehensive resource for laboratory professionals, ensuring the safe and effective use of this versatile compound.

Introduction to Dimethyl Malonate

Dimethyl malonate, with the chemical formula C₅H₈O₄, is a colorless liquid.[2] It is a diester derivative of malonic acid and serves as a common precursor in the synthesis of a wide array of compounds, including barbituric acid.[2] Its significance extends to the fragrance industry, where it is a key raw material for synthesizing jasmonates.[2] Given its widespread application, a precise knowledge of its physical properties is crucial for process design, safety, and quality control.

Core Physical Properties: A Quantitative Overview

The boiling point and density of a substance are fundamental physical constants that are indicative of its purity and are essential for its proper handling and use in chemical reactions. The following table summarizes the reported values for the boiling point and density of dimethyl malonate from various reputable sources.

| Physical Property | Reported Value(s) | Conditions | Source(s) |

| Boiling Point | 180 to 181 °C | 760 mmHg (Standard Pressure) | [1][2][4][5][6][7][8] |

| 181 to 183 °C | 1013 hPa | [9] | |

| Density | 1.154 g/cm³ | 25 °C | [2][10] |

| 1.156 g/mL | 25 °C | [1][5][7][8][9] | |

| 1.150 to 1.156 g/mL | 25 °C | [6] |

The slight variations in the reported values can be attributed to minor differences in experimental conditions and the purity of the substance being measured.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, it is imperative that the pressure is recorded alongside the temperature.

Distillation Method: A Standard Protocol

The most common and reliable method for determining the boiling point of a liquid like dimethyl malonate is through distillation.

Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a sample of dimethyl malonate in the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid heats, vapor will rise and come into contact with the thermometer bulb. The temperature will plateau when the vapor is in equilibrium with the liquid.

-

Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.

-

Pressure Correction: Note the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), a correction may be necessary.

Causality Behind Experimental Choices:

-

Boiling Chips: These are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form.

-

Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Diagram of a Standard Distillation Apparatus

Caption: Experimental setup for boiling point determination.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. The density of a liquid is typically temperature-dependent.

Pycnometer Method: Precision and Accuracy

A pycnometer, or specific gravity bottle, is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.

Protocol:

-

Pycnometer Preparation: Clean and dry the pycnometer thoroughly.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Filling with Sample: Fill the pycnometer with dimethyl malonate, ensuring the liquid level is in the capillary tube of the stopper.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches the desired temperature (e.g., 25 °C).

-

Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and weigh it.

-

Volume Determination: Repeat the above steps using a reference liquid of known density at the same temperature (e.g., deionized water). This allows for the precise determination of the pycnometer's volume.

-

Calculation: The density of dimethyl malonate can be calculated using the formula: Density = (Mass of Dimethyl Malonate) / (Volume of Pycnometer)

Self-Validating System:

The use of a reference liquid of known density serves as a self-validating step. By first determining the volume of the pycnometer with a standard, the accuracy of the subsequent measurement of the sample's density is enhanced.

Workflow for Density Determination using a Pycnometer

Caption: Logical workflow for density determination.

Safety and Handling Considerations

Dimethyl malonate is a combustible liquid and should be handled with appropriate safety precautions.[3][4] It is incompatible with strong oxidizing agents.[4] It is advisable to consult the Safety Data Sheet (SDS) before handling.[3][4][11][12][13]

Conclusion

The boiling point and density of dimethyl malonate are well-established physical properties, with values consistently reported in the scientific literature. A thorough understanding of these properties and the methods for their determination is fundamental for the safe and effective application of this important chemical reagent in research and development. The protocols outlined in this guide provide a framework for the accurate and reliable measurement of these critical parameters.

References

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link][2]

-

Material Safety Data Sheet. (2026, January 21). Dimethyl Malonate.[3]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: Dimethyl malonate >=99 %, for synthesis.[11][12]

-

Volochem Inc. (n.d.). Dimethyl malonate.[5]

-

Ataman Kimya. (n.d.). DIMETHYL MALONATE.

-

The Good Scents Company. (n.d.). dimethyl malonate. Retrieved from [Link][6]

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate.[12]

-

CDH Fine Chemical. (n.d.). DIMETHYL MALONATE CAS No 108-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.[13]

-

ChemicalBook. (n.d.). 108-59-8(Dimethyl malonate) Product Description.[7]

-

PubChem - NIH. (n.d.). Dimethyl malonate | C5H8O4 | CID 7943. Retrieved from [Link][14]

-

Sigma-Aldrich. (n.d.). Dimethyl malonate.[15]

-

OECD Existing Chemicals Database. (2005, August 26). MALONIC ACID DIESTERS.[16]

-

Sigma-Aldrich. (n.d.). Dimethyl malonate purum, = 96.0 GC 108-59-8.[8]

-

Google Patents. (n.d.). CN104030922A - Method for preparing dimethyl n-butyl malonate.[17]

-

The Chemical Company. (n.d.). PRODUCT SPECIFICATION.[10]

-

Benchchem. (n.d.). A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity.[1]

-

Organic Syntheses Procedure. (n.d.). 2.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 3. chemicalbull.com [chemicalbull.com]

- 4. Dimethyl malonate - Safety Data Sheet [chemicalbook.com]

- 5. volochem.com [volochem.com]

- 6. dimethyl malonate, 108-59-8 [thegoodscentscompany.com]

- 7. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. マロン酸ジメチル purum, ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dimethyl malonate CAS 108-59-8 | 800899 [merckmillipore.com]

- 10. thechemco.com [thechemco.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Dimethyl malonate 0.98 Dimethyl propanedioate [sigmaaldrich.com]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. CN104030922A - Method for preparing dimethyl n-butyl malonate - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Dimethyl Malonate via Fischer Esterification: A Technical Guide for Process Optimization

Executive Summary & Chemical Context

Dimethyl malonate is a highly versatile diester building block in organic synthesis. In the pharmaceutical industry, it is a critical precursor for the synthesis of barbiturates, pyrimidines, pyrazoles, and various non-steroidal anti-inflammatory drugs[1]. The molecule's utility stems from its active methylene group, which is flanked by two electron-withdrawing ester moieties. This structural feature significantly lowers the pKa of the α-hydrogens, making it an ideal substrate for carbanion formation, Knoevenagel condensations, and malonic ester syntheses[2][3].

The most direct, scalable, and economically viable route for preparing dimethyl malonate is the direct Fischer esterification of malonic acid with methanol[4][5]. This guide dissects the mechanistic causality, thermodynamic controls, and self-validating experimental protocols required to achieve high-yield (>95%) synthesis of dimethyl malonate.

Mechanistic Rationale: The Fischer Esterification Pathway

Fischer esterification is a classic equilibrium-driven process. To synthesize dimethyl malonate, both carboxylic acid groups of malonic acid must undergo nucleophilic acyl substitution.

The reaction is catalyzed by a strong acid (traditionally sulfuric acid,

Because the reaction produces water, it is strictly governed by Le Chatelier’s principle. If water is allowed to accumulate, the reverse reaction (hydrolysis) will compete with esterification, stalling the yield[5]. Therefore, thermodynamic control is achieved by using a large molar excess of methanol and continuously removing water from the reaction matrix[7].

Fig 1: Mechanistic pathway of the acid-catalyzed Fischer esterification of malonic acid.

Optimization of Reaction Parameters

To engineer a self-validating and high-yielding reaction, specific thermodynamic and kinetic parameters must be tightly controlled. The table below summarizes the optimal conditions and the scientific causality behind each parameter.

| Parameter | Optimal Range | Mechanistic Rationale |

| Molar Ratio (Acid:MeOH) | 1:6 to 1:10 | A massive excess of methanol saturates the reaction environment, acting as both solvent and reactant to drive the equilibrium toward the diester via Le Chatelier's Principle[8]. |

| Reaction Temperature | 70°C – 75°C | Provides the optimal thermal energy for methanol reflux and the azeotropic removal of water without causing thermal degradation of the reagents[8]. |

| Catalyst Loading | 1 – 5 mol% | Lowers the activation energy by protonating the carbonyl oxygen. Keeping loading low prevents side reactions like the dehydration of methanol into dimethyl ether[5]. |

| Reaction Time | 2 – 12 hours | Highly dependent on the efficiency of the azeotropic water removal and the physical scale of the synthesis[4][8]. |

| Expected Yield | 85% – 96% | High conversion is consistently achievable when moisture control and azeotropic distillation are strictly maintained[7][8]. |

Self-Validating Experimental Protocol

The following methodology details the synthesis of dimethyl malonate. This protocol is designed as a self-validating system: by incorporating specific In-Process Controls (IPCs) and strategic workup steps, the system inherently purifies the product and verifies reaction completion.

Step-by-Step Methodology

Step 1: Reagent Initialization

-

Action: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 1.0 equivalent of malonic acid with 6.0 equivalents of anhydrous methanol.

-

Causality: Methanol acts as both the nucleophile and the solvent. The anhydrous environment is critical; any introductory moisture will immediately shift the equilibrium backward, promoting hydrolysis[5].

Step 2: Acid Catalysis

-

Action: Slowly add 0.05 equivalents of concentrated sulfuric acid (

) dropwise to the stirring mixture. -

Causality: The addition of strong acid to alcohol is highly exothermic. Slow addition prevents localized thermal spiking, which could lead to the unwanted dehydration of methanol into dimethyl ether[5].

Step 3: Azeotropic Reflux & Water Removal

-

Action: Introduce a water-carrying agent (such as cyclohexane) to the flask. Heat the reaction mixture to 70–75°C[8].

-

Causality: As esterification proceeds, water is generated. Cyclohexane forms a ternary azeotrope with water and methanol, allowing water to co-distill at a lower temperature. The Dean-Stark trap captures the aqueous phase, physically removing it from the reaction and driving the equilibrium forward to achieve >90% yield[4][7].

-

In-Process Control (IPC): Monitor the reaction via Gas Chromatography (GC). The reaction is self-validated as complete when the intermediate monomethyl ester peak is reduced to <1% relative to the diester target[4].

Step 4: Solvent Evaporation & Aqueous Workup

-

Action: Once complete, cool the mixture to room temperature. Distill off the excess methanol and cyclohexane under reduced pressure. Wash the remaining crude organic layer with saturated aqueous sodium bicarbonate (

), followed by a brine wash. -

Causality: The

wash is a critical purification mechanism. It neutralizes the sulfuric acid catalyst and deprotonates any unreacted malonic acid or monoester. These impurities are converted into highly water-soluble sodium salts and partitioned into the aqueous layer, effectively isolating the hydrophobic dimethyl malonate in the organic phase[2].

Step 5: Drying and Vacuum Distillation

-

Action: Dry the organic layer over anhydrous magnesium sulfate (

), filter, and subject the filtrate to vacuum distillation using an oil pump. Collect the fraction boiling at approximately 106–110°C under reduced pressure[8]. -

Causality: Dimethyl malonate has a high boiling point (~181°C) at atmospheric pressure. Subjecting the molecule to such high heat can trigger unwanted thermal degradation or decarboxylation. Vacuum distillation lowers the boiling point, allowing for the safe isolation of the product at 99%+ purity[2][8].

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of dimethyl malonate.

References

-

Dimethyl malonate Dealer and Distributor , Multichem, [Link]

- US5886219A - Process for preparing malonic acid and alkylmalonic acids, Google P

- CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate, Google P

-

Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors , PMC - NIH,[Link]

Sources

- 1. Dimethyl malonate Dealer and Distributor | Dimethyl malonate Supplier | Dimethyl malonate Stockist | Dimethyl malonate Importers [multichemindia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl malonate synthesis - chemicalbook [chemicalbook.com]

- 5. Dimenthyl malonate | 131348-66-8 | Benchchem [benchchem.com]

- 6. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]

- 7. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 8. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

Technical Monograph: Dimethyl Malonate in Advanced Organic Synthesis and Drug Design

Executive Summary

Dimethyl Malonate (DMM) is a pivotal diester intermediate in organic synthesis, characterized by its active methylene group at the C-2 position.[1] This structural feature allows for facile deprotonation and subsequent functionalization, making DMM a cornerstone in the production of pharmaceuticals (barbiturates, quinolones), agrochemicals, and high-value fragrances (jasmonates). This guide provides a technical deep-dive into the physicochemical properties, mechanistic utility, and validated experimental protocols for DMM, designed for application scientists and process chemists.

Part 1: Chemical Identity & Physicochemical Profile

Dimethyl Malonate is the dimethyl ester of malonic acid.[1] Its utility stems from the acidity of the alpha-protons (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 108-59-8 | Unique identifier for regulatory filing.[2][3] |

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 132.11 g/mol | |

| IUPAC Name | Dimethyl propanedioate | |

| Appearance | Colorless liquid | Ethereal, sweet odor. |

| Boiling Point | 180–181 °C | At 760 mmHg. |

| Melting Point | -62 °C | Remains liquid under standard cold storage.[4] |

| Density | 1.156 g/mL | At 25 °C. |

| Flash Point | 90 °C (194 °F) | Closed cup; Combustible liquid (Class IIIA). |

| Solubility | Miscible | Soluble in alcohol, ether; slightly soluble in water.[5] |

| Refractive Index | n20/D 1.413 |

Part 2: Synthetic Utility & Mechanism

The strategic value of DMM lies in its active methylene group . The two ester moieties stabilize the resulting carbanion (enolate) via resonance, allowing DMM to act as a nucleophile in various C-C bond-forming reactions.

Core Reactivity Pathways

-

Malonic Ester Synthesis (Alkylation): Sequential alkylation at the alpha-carbon followed by hydrolysis and decarboxylation yields substituted acetic acids.

-

Knoevenagel Condensation: Reaction with aldehydes/ketones to form α,β-unsaturated esters.

-

Cyclization: Condensation with urea derivatives to form barbiturates (pyrimidinetriones).

Reactivity Visualization

The following diagram maps the primary synthetic pathways utilizing Dimethyl Malonate.

Caption: Mechanistic divergence of Dimethyl Malonate into alkylation, condensation, and cyclization pathways.

Part 3: Industrial & Pharmaceutical Applications[1][7][8][9]

Pharmaceutical Intermediates

-

Pipemidic Acid: DMM is a key raw material in the synthesis of Pipemidic acid, a quinolone antibiotic.[6] It reacts with orthoformate and urea in a non-ethoxymethylidene process to build the pyridopyrimidine core [1].

-

Barbiturates: While diethyl malonate is historically more common, dimethyl malonate is used to synthesize specific barbituric acid derivatives via condensation with urea in the presence of sodium methoxide. These compounds act as CNS depressants [2].[7][8]

Fragrance Synthesis (Jasmonates)

DMM is extensively used to synthesize Methyl Dihydrojasmonate (Hedione), a ubiquitous fragrance ingredient with a jasmine-like scent. The synthesis involves the Michael addition of DMM to 2-pentyl-2-cyclopenten-1-one, followed by hydrolysis and decarboxylation [3].

Part 4: Experimental Protocols

Protocol A: Knoevenagel Condensation (General Procedure)

Objective: Synthesis of dimethyl 2-benzylidenemalonate via condensation of benzaldehyde and dimethyl malonate.

Reagents:

-

Benzaldehyde (10 mmol)

-

Dimethyl Malonate (10 mmol)

-

Catalyst: Piperidine (0.5 mmol) or DBU (0.1 mmol)

-

Solvent: Toluene or Ethanol (optional, solvent-free preferred for green chemistry)

Workflow:

-

Setup: Charge a round-bottom flask with benzaldehyde and dimethyl malonate in a 1:1 molar ratio.

-

Catalysis: Add the piperidine catalyst. If using a solvent, add toluene equipped with a Dean-Stark trap to remove water.

-

Reaction: Reflux (if toluene) or stir at room temperature (if solvent-free/DBU) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Work-up:

-

Cool the mixture.

-

Wash with dilute HCl (to remove amine catalyst) and water.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol B: Cyclocondensation to Barbituric Acid

Objective: Synthesis of Barbituric Acid from DMM and Urea.

Reagents:

-

Sodium metal (0.25 mol) dissolved in Methanol (to form NaOCH₃)

-

Dimethyl Malonate (0.1 mol)

-

Urea (dry, 0.1 mol)

Workflow:

-

Alkoxide Preparation: Dissolve sodium metal in dry methanol under N₂ atmosphere to generate sodium methoxide.

-

Addition: Add dry urea to the NaOCH₃ solution, followed by the dropwise addition of Dimethyl Malonate.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 7 hours. A white solid (sodium salt of barbituric acid) will precipitate.[9]

-

Isolation:

-

Filtration: Filter the white precipitate, wash with cold water, and dry at 105°C.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the cyclocondensation of DMM to Barbituric Acid.

Part 5: Handling, Safety, & Stability (HSE)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place away from oxidizing agents and strong bases.[1] Keep container tightly closed to prevent moisture absorption (hydrolysis risk).

-

Incompatibility: Reacts vigorously with strong oxidizers and strong bases (exothermic hydrolysis).

References

-

ChemicalBook. (2022). The production method of dimethyl malonate and its application in Pipemidic Acid.[1][6] Retrieved from

-

Organic Syntheses. (1936). Barbituric Acid Synthesis Protocol. Org.[10] Synth. 1936, 16, 5. Retrieved from

-

Ataman Chemicals. Dimethyl Malonate Applications in Fragrance and Pharma. Retrieved from

-

Santa Cruz Biotechnology. Dimethyl Malonate Product Data & CAS 108-59-8.[13][14] Retrieved from

-

Thermo Fisher Scientific. Knoevenagel Condensation Mechanisms. Retrieved from

Sources

- 1. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. carlroth.com [carlroth.com]

- 4. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 丙二酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103724196A - Dimethyl malonate preparation method - Google Patents [patents.google.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Dimethyl malonate | CAS 108-59-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility Profile & Physicochemical Characterization of Dimethyl Malonate (DMM)

[1][2][3]

Executive Summary

Dimethyl Malonate (DMM) is a pivotal diester intermediate in organic synthesis, widely utilized in the Knoevenagel condensation and the manufacturing of barbiturates, agrochemicals, and fragrances (e.g., Hedione).[1][2][3][4] Its physicochemical profile is defined by amphiphilicity : while it possesses significant polar character due to two ester functionalities, it retains high miscibility with most organic solvents.

This guide provides a technical deep-dive into the solubility thermodynamics of DMM, offering precise data on aqueous limits, organic solvent compatibility, and stability concerns regarding hydrolysis. It concludes with an optimized extraction protocol designed to minimize yield loss due to DMM’s partial water solubility.

Physicochemical Core Profile

DMM (Dimethyl propanedioate) is a colorless liquid with a faint ethereal/fruity odor. Its solubility behavior is governed by the competition between its polar ester groups (hydrogen bond acceptors) and its short hydrophobic methylene bridge.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Technical Context |

| CAS Number | 108-59-8 | Unique Identifier |

| Molecular Weight | 132.12 g/mol | Low MW facilitates volatility |

| Boiling Point | 180–181 °C | High boiling point relative to common solvents |

| Density | 1.156 g/mL (25 °C) | Denser than water; forms bottom layer in aqueous extractions |

| LogP (Octanol/Water) | ~0.05 to -0.05 | Indicates nearly equal partitioning between lipid/aqueous phases |

| Flash Point | 90 °C (Closed Cup) | Combustible; requires standard safety precautions |

Aqueous Solubility & Hydrolysis Kinetics

Unlike longer-chain esters, DMM exhibits significant solubility in water. This property is a double-edged sword: it allows for homogeneous aqueous reactions but complicates extraction.

Temperature-Dependent Aqueous Solubility

DMM is classified as soluble to slightly soluble depending on the reference standard, but quantitative data reveals a strong positive correlation with temperature.

Table 2: Solubility of DMM in Water

| Temperature (°C) | Solubility (g/L) | Solubility Status |

|---|---|---|

| 0 °C | 61.1 | Moderately Soluble |

| 20 °C | 73.5 | Soluble |

| 50 °C | 92.6 | Highly Soluble |

Critical Warning - Hydrolysis Risk: DMM is an ester and is susceptible to hydrolysis in aqueous media, reverting to monomethyl malonate and eventually malonic acid + methanol. * Acidic pH: Hydrolysis is slow but catalyzed by strong acids.

Basic pH: Hydrolysis is rapid (saponification).

Recommendation: Avoid prolonged storage in aqueous solutions. Perform extractions immediately after quenching reactions.

Organic Solvent Compatibility

DMM shows excellent compatibility with Class 2 and Class 3 organic solvents, facilitating its use in diverse synthetic pathways. However, a sharp solubility drop-off is observed with aliphatic hydrocarbons (alkanes).

Table 3: Organic Solvent Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Note |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Favorable dipole-dipole & H-bond interactions. |

| Ethers | Diethyl Ether, THF, 1,4-Dioxane | Miscible | Excellent solvation of the ester carbonyls. |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Miscible | High solubility; preferred for extraction. |

| Aromatics | Benzene, Toluene, Xylene | Soluble | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | High dielectric constants favor DMM solvation. |

| Alkanes | n-Hexane, Cyclohexane, Heptane | Immiscible / Low | < 5 g/L . Polarity mismatch causes phase separation. |

Technical Insight: The immiscibility with hexanes is a strategic advantage. Hexane can be used to wash away non-polar impurities from a crude DMM reaction mixture, or to induce phase separation in biphasic systems.

Extraction & Purification Workflow

Due to DMM's ~7% solubility in water (73.5 g/L), a standard "wash and separate" protocol will result in yield loss. The following protocol utilizes the Salting Out Effect to maximize recovery.

Optimized Extraction Protocol

Objective: Recover Dimethyl Malonate from an aqueous reaction quench.

-

Quench & Saturation:

-

Cool the reaction mixture to room temperature.

-

Add solid NaCl (Sodium Chloride) to the aqueous phase until saturation.

-

Reasoning: Increasing ionic strength reduces the solubility of organics (Salting Out), forcing DMM into the organic phase.

-

-

Solvent Selection:

-

Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[5]

-

Note: DCM is denser than water (bottom layer); EtOAc is less dense (top layer).

-

-

Extraction (3x Rule):

-

Perform three sequential extractions using a solvent volume equal to 1/3 of the aqueous volume each time.

-

Efficiency: Multiple small extractions recover ~95% of solute compared to ~70% for a single large volume extraction.

-

-

Washing (Crucial Step):

-

Combine organic layers.[3]

-

Wash briefly with cold saturated NaHCO₃ (if acid removal is needed) followed by Brine .

-

Caution: Do not use prolonged basic washes, as this induces hydrolysis.

-

-

Drying & Concentration:

-

Dry over anhydrous MgSO₄ (Magnesium Sulfate).

-

Filter and concentrate via rotary evaporation (Water bath < 50°C).

-

Visualization: Purification Decision Logic

The following diagram illustrates the decision process for purifying DMM from a crude mixture.

Figure 1: Decision logic for the isolation and purification of Dimethyl Malonate, highlighting the critical "Salting Out" step for aqueous recovery.

Industrial & Synthesis Applications

Understanding the solubility profile is critical for scaling up these common applications:

-

Knoevenagel Condensation:

-

DMM is often reacted with aldehydes in ethanol or toluene using piperidine/acetic acid catalysts. The solubility in toluene allows for azeotropic removal of water (Dean-Stark trap), driving the equilibrium forward.

-

-

Barbiturate Synthesis:

-

Requires condensation with urea in the presence of sodium methoxide. The reaction is typically performed in dry methanol (where DMM is miscible) to prevent hydrolysis of the ester or the sodium ethoxide base.

-

-

Palladium-Catalyzed Allylic Substitution:

-

DMM serves as a soft nucleophile. The reaction solvent is often THF or DCM , where DMM is fully miscible, ensuring homogeneous kinetics.

-

References

-

Ataman Kimya. Dimethyl Malonate Technical Data Sheet. Retrieved from

-

Sigma-Aldrich. Dimethyl Malonate Product Specification & Safety Data Sheet. Retrieved from

-

ChemicalBook. Dimethyl Malonate Properties and Solubility Data. Retrieved from

-

Scent.vn. Dimethyl Malonate Solubility Parameters and Solvent Compatibility. Retrieved from

-

OECD. SIDS Initial Assessment Report for Malonic Acid Diesters. Retrieved from

safety and handling precautions for dimethyl malonate

Executive Summary

Dimethyl Malonate (DMM) is a diester widely utilized as a feedstock in the pharmaceutical and agrochemical sectors, particularly for the synthesis of barbiturates, vitamins (B1, B6), and fragrance compounds via the Malonic Ester Synthesis pathway.[1] While often perceived as a benign intermediate due to its low acute toxicity relative to alkylating agents, DMM presents specific physicochemical hazards—notably combustibility and severe ocular irritation—that require rigorous control strategies.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating handling framework. It integrates physicochemical realities with operational logic to ensure data integrity and personnel safety during drug development workflows.

Physicochemical & Hazard Profile

Understanding the physical constants of DMM is prerequisite to designing safe engineering controls. The high boiling point and relatively high flash point often lead to complacency; however, process temperatures approaching 85°C drastically increase the flammability risk.

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| CAS Number | 108-59-8 | Unique identifier for inventory tracking.[2] |

| Physical State | Liquid (Colorless) | Viscosity is low; splash risk is moderate during transfer. |

| Boiling Point | 181 °C (358 °F) | High thermal stability; requires high vacuum for distillation. |

| Flash Point | 85–90 °C (Closed Cup) | Combustible (Class IIIA). Vapors can ignite if heated processes leak. |

| Vapor Pressure | 0.15 hPa @ 20 °C | Low volatility at RT; inhalation risk increases significantly with heating. |

| Density | 1.156 g/mL | Heavier than water; sinks in aqueous spills, complicating cleanup. |

| Solubility | Alcohol, Ether (Miscible) | Lipophilic nature facilitates skin absorption. Slightly soluble in water.[2] |

GHS Hazard Classification:

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Flammable Liquids: Category 4 (Combustible liquid).[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Engineering Controls & PPE Architecture

The selection of Personal Protective Equipment (PPE) must be driven by permeation kinetics, not just material availability.

Glove Selection Logic

-

Standard Nitrile (0.11 mm): Insufficient for immersion. Esters can swell nitrile rubber, degrading mechanical strength. Acceptable only for incidental splash protection if changed immediately.

-

Butyl Rubber (0.3 - 0.7 mm): Mandatory for prolonged handling. DMM is an ester; Butyl rubber provides superior resistance to ester-based permeation (>480 min breakthrough time).

-

Double-Gloving Protocol: Recommended for synthesis setup. Inner Nitrile (dexterity) + Outer Butyl (chemical resistance).

Respiratory Protection

-

Ambient Temperature: Fume hood (face velocity > 0.5 m/s) is sufficient.

-

Elevated Temperature (>60°C): If outside containment, use a half-face respirator with Type A (Organic Vapor) cartridges.

Visualization: PPE Decision Matrix

Figure 1: Risk-based PPE selection logic. Note that temperature is the primary driver for respiratory escalation due to DMM's vapor pressure curve.

Operational Handling Protocols

Storage & Stability

-

Incompatibility: DMM undergoes hydrolysis in the presence of acids or bases. It is violently incompatible with strong oxidizers (e.g., concentrated nitric acid, permanganates).

-

Shelf-Life: Stable for 2 years if stored dry. Moisture ingress catalyzes hydrolysis to monomethyl malonate and methanol (toxic).

-

Protocol: Store in Type 316 Stainless Steel or HDPE containers. Ensure nitrogen blanket for bulk storage to prevent moisture uptake.

Safe Transfer Protocol (Self-Validating)

-

Objective: Transfer 500 mL DMM from stock bottle to reaction vessel without exposure.

-

Validation Step: The "Odor Check." DMM has a faint ester-like odor. If you can smell it outside the hood, containment has failed.

Step-by-Step:

-

Preparation: Verify fume hood flow. Don Butyl gloves.

-

Grounding: Although Flash Point is 90°C, static discharge can ignite aerosols generated during pouring. Ground the receiving vessel if it is metal.

-

Transfer: Use a chemically resistant pump (PTFE diaphragm) or gravity feed. Avoid pouring by hand for volumes > 1L.

-

Decontamination: Wipe the bottleneck immediately with an absorbent pad. Place the pad in a solid waste bin inside the hood to off-gas.

Reaction Setup: The Malonic Ester Synthesis

-

Hazard: Deprotonation of DMM using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) generates significant heat and hydrogen gas (with NaH).

-

Control:

-

Dilution: Always dilute DMM in the solvent (e.g., THF, DMF) before addition to the base.

-

Addition Rate: Add DMM dropwise to the base at 0°C. Monitor internal temperature; maintain < 10°C to prevent runaway exotherms.

-

Emergency Response Architecture

Spill Management (The "S.I.N." Protocol)

-

S - Safety: Evacuate the immediate area. Don Level 2 PPE (Butyl gloves, Goggles).

-

I - Isolate: Close lab doors. Mark the zone.

-

N - Notify: Alert the safety officer.

Cleanup Workflow:

-

Contain: Use vermiculite or sand dams. Do not use combustible materials like sawdust (oxidizer incompatibility risk).

-

Absorb: Cover the spill with an inert absorbent pad (polypropylene).

-

Neutralize: Wash the area with a dilute detergent solution. DMM is slightly water-soluble; soap aids emulsification.

-

Disposal: Seal waste in a labeled container. Do not mix with acidic waste streams.

First Aid

-

Eye Contact (Critical): DMM is a severe eye irritant.[3][4][5] Irrigate immediately for 15 minutes . Use an eyewash station, holding eyelids open. Causality: Esters can penetrate the corneal epithelium; immediate dilution is vital to prevent permanent opacity.

-

Skin Contact: Wash with soap and water.[6] Remove contaminated leather items (watch bands, belts) as they absorb esters and cause prolonged chemical burns.

Waste Management

-

Classification: Non-halogenated organic solvent waste.

-

Segregation: Keep separate from aqueous basic waste (prevents exothermic hydrolysis in the waste drum) and oxidizers.

-

Disposal Code: Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to manage carbon oxides).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7943, Dimethyl malonate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Dimethyl Malonate - GHS Classification & Labelling. Retrieved from [Link]

Sources

Dimethyl Malonate as a Keystone Precursor in Organic Synthesis: Mechanisms, Workflows, and Pharmaceutical Applications

Executive Summary

Dimethyl malonate (DMM) is a highly versatile active methylene compound integral to modern organic synthesis and drug development. Characterized by a central methylene group flanked by two electron-withdrawing methoxycarbonyl moieties, DMM serves as a premier nucleophile for carbon-carbon (C-C) bond formation. This technical whitepaper elucidates the mechanistic principles governing DMM reactivity, details self-validating experimental workflows, and explores its critical role in synthesizing active pharmaceutical ingredients (APIs) such as pregabalin and barbiturate derivatives.

Mechanistic Foundations: The Active Methylene Paradigm

The synthetic utility of DMM is fundamentally rooted in the enhanced acidity of its

Causality in Base Selection: DMM possesses a pKa of approximately 15.87 [2]. Because it is a weaker acid than malononitrile (pKa = 11.1) but significantly more acidic than simple aliphatic esters, the choice of base is critical for successful enolization. Mild bases, such as piperidine or sodium methoxide (NaOMe), are perfectly calibrated to quantitatively deprotonate DMM without inducing unwanted side reactions like ester hydrolysis, which would inevitably occur under harsh aqueous alkaline conditions [2]. The resulting carbanion is a potent nucleophile capable of engaging in Knoevenagel condensations, Michael additions, and SN2 alkylations.

Fig 1. Divergent synthetic pathways of the DMM enolate intermediate.

Core Synthetic Workflows & Applications

The Knoevenagel Condensation

The reaction between DMM and aldehydes or ketones is a foundational C-C bond-forming process yielding

Mechanistic Causality: The reaction requires a base catalyst (e.g., piperidine) to generate the DMM carbanion, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde [1]. This forms an alkoxide intermediate. Often, a catalytic amount of weak acid (like acetic acid) is added alongside the amine. The acid buffers the system and protonates the alkoxide to form an alcohol, facilitating the final elimination (dehydration) step to yield the alkene [1].

Fig 2. Step-by-step mechanistic workflow of the Knoevenagel condensation.

Malonic Ester Synthesis (Alkylation)

DMM is widely employed to synthesize substituted acetic acid derivatives. The enolate undergoes an SN2 reaction with an alkyl halide.

Steric Considerations: DMM is often preferred over bulkier analogs like diethyl phenylmalonate when introducing a two-carbon extension to an alkyl halide. Its lower steric hindrance allows for a broader range of alkylating agents to be used effectively [3]. However, this reduced steric bulk also necessitates precise stoichiometric control to prevent unwanted dialkylation [3].

Pharmaceutical Applications

DMM is a vital building block in medicinal chemistry:

-

GABA Analogues: DMM is a key precursor in the formal synthesis of neuroactive drugs like baclofen, brivaracetam, and pregabalin [4]. The synthesis typically involves a Michael addition of the DMM enolate to an appropriate

-unsaturated system, followed by decarboxylation. -

Barbiturates: Dialkylated DMM derivatives are condensed with urea in the presence of strong alkoxide bases to form the barbituric acid core, a foundational class of central nervous system depressants.

Quantitative Data: Comparative Reactivity

Selecting the correct malonate derivative requires balancing acidity, steric bulk, and the risk of over-alkylation. The table below summarizes the quantitative and qualitative differences between common malonate precursors.

| Reagent | Approx. pKa | Steric Hindrance | Primary Synthetic Advantage | Dialkylation Risk |

| Dimethyl Malonate (DMM) | ~15.87 | Low | Broad compatibility with various alkylating agents; highly cost-effective. | High (requires strict stoichiometric control) |

| Diethyl Malonate (DEM) | ~16.40 | Moderate | Excellent balance of reactivity and stability; standard for barbiturate synthesis. | Moderate |

| Diethyl Phenylmalonate | < 15.87 | High | Increased acidity due to phenyl group; yields a highly stabilized enolate. | Low (sterically hindered) |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal physical indicators of reaction progress.

Protocol 1: Knoevenagel Condensation of DMM with 4-Chlorobenzaldehyde

-

Objective: Synthesize dimethyl 2-(4-chlorobenzylidene)malonate.

-

Causality: Piperidine acts as the base to form the DMM enolate. Acetic acid is added to buffer the system and protonate the alkoxide intermediate, driving the dehydration step. Toluene allows for the azeotropic removal of water, pushing the equilibrium toward the product.

-

Step 1: In a round-bottom flask, dissolve 1.0 eq of 4-chlorobenzaldehyde and 1.1 eq of DMM in anhydrous toluene.

-

Step 2: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

-

Step 3: Equip the flask with a Dean-Stark apparatus and reflux. (Self-Validation: The physical collection of water in the Dean-Stark trap provides real-time visual confirmation that the elimination step is occurring).

-

Step 4: Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot is entirely consumed.

-

Step 5: Cool to room temperature, wash the organic layer with 0.1 M HCl, followed by brine. Dry over MgSO4 and concentrate under reduced pressure.

Protocol 2: Controlled Monoalkylation of DMM

-

Objective: Synthesize dimethyl 2-benzylmalonate.

-

Causality: Using exactly 1.0 eq of NaOMe ensures complete enolate formation without leaving excess base that could promote dialkylation or ester hydrolysis. A slight deficit of the electrophile prevents over-reaction.

-

Step 1: Under an inert atmosphere (N2), dissolve 1.0 eq of NaOMe in anhydrous methanol.

-

Step 2: Slowly add 1.0 eq of DMM dropwise at 0 °C. (Note: Dropwise addition controls the exothermic deprotonation).

-

Step 3: Add 0.95 eq of benzyl bromide dropwise.

-

Step 4: Warm to room temperature and reflux for 4 hours. (Self-Validation: The precipitation of NaBr salt serves as an internal visual indicator of successful SN2 substitution).

-

Step 5: Quench with distilled water, extract with diethyl ether, dry the organic phase, and purify the product via vacuum distillation.

References

-

Talent Chemicals. "How does Dimethyl malonate react with aldehydes? - Reaction Mechanism". 1

-

University of the Western Cape (UWC). "Solid‐phase synthesis of arylidene and alkylidene malonates, as versatile intermediates". 2

-

BenchChem. "A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity".3

-

ResearchGate. "Direct α-Oxytosylation of Carbonyl Compounds: One-Pot Synthesis of Heterocycles". 4

Sources

Harnessing the Acidity of α-Hydrogens in Dimethyl Malonate: A Technical Guide for Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Dimethyl malonate (DMM) is a quintessential 1,3-dicarbonyl compound that serves as a foundational building block in modern synthetic organic chemistry and pharmaceutical development. The strategic utility of DMM lies in the pronounced acidity of its α-hydrogens, which permits facile deprotonation and subsequent carbon-carbon bond formation via nucleophilic substitution (e.g., malonic ester synthesis) or conjugate addition (e.g., Michael addition)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the thermodynamic causality behind DMM's acidity, establish a self-validating framework for base and solvent selection, and provide robust, scalable protocols for its application in drug discovery—specifically in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants[2].

Mechanistic Foundations: The Acidity of Alpha-Hydrogens

The methylene protons (α-protons) nestled between the two ester carbonyl groups of dimethyl malonate exhibit remarkable acidity compared to standard aliphatic esters. While a typical ester possesses a pKa of approximately 25, the pKa of dimethyl malonate is drastically lower: approximately 13 in aqueous media[1][3] and 15.9 in dimethyl sulfoxide (DMSO)[4][5].

Causality of Enhanced Acidity

This thermodynamic phenomenon is driven by two primary factors:

-

Inductive Electron Withdrawal: The two adjacent, highly electronegative carbonyl oxygen atoms exert a strong inductive pull, polarizing the C-H bonds at the α-carbon and weakening them.

-

Resonance Stabilization (Thermodynamic Sink): Upon deprotonation, the resulting negative charge does not remain localized on the carbon atom. Instead, it is extensively delocalized across the conjugated π-system of both carbonyl groups. This creates a highly stabilized, planar enolate anion where the charge density is predominantly distributed onto the more electronegative oxygen atoms[1].

Caption: Resonance delocalization pathways of the dimethyl malonate enolate anion.

Base Selection and Solvent Dynamics

A fundamental principle of enolate chemistry is that the pKa of the conjugate acid of the chosen base must be significantly higher than the pKa of the substrate to drive the equilibrium toward complete enolate formation[1].

Attempting to deprotonate DMM with weak bases leads to incomplete reactions. For instance, triethylamine (pKaH ~18.5 in acetonitrile) is insufficiently basic to deprotonate DMM (predicted pKa ~28.8 in acetonitrile) to any synthetically useful extent[5]. Therefore, stronger bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium carbonate (K2CO3) are required, depending on the solvent system and the electrophile's sensitivity[1].

Table 1: Comparative Analysis of Bases and Solvents for DMM Deprotonation

| Base | Conjugate Acid pKa | Preferred Solvents | Mechanistic Rationale & Application Notes |

| Sodium Hydride (NaH) | ~35 (H2) | THF, DMF | Irreversible deprotonation (H2 gas evolution drives reaction). Ideal for moisture-sensitive alkylations[6]. |

| Sodium Methoxide (NaOMe) | 15.5 (MeOH) | Methanol | Reversible equilibrium. Matches the ester group to prevent transesterification side-reactions. |

| Potassium Carbonate (K2CO3) | 10.3 (HCO3⁻) | Acetone, DMF | Mild, heterogeneous base. Often requires heating or a phase-transfer catalyst (PTC)[1]. |

| Triethylamine (TEA) | 10.7 (H2O) / 18.5 (MeCN) | DCM, MeCN | Ineffective for full deprotonation due to unfavorable pKa differential[5]. |

Note: Recent advancements demonstrate that utilizing ionic liquids (e.g., [BMIM]PF6 or [EMIM]OTf) as reaction media can significantly enhance alkylation yields by stabilizing the reactive enolate intermediate and lowering the activation barrier for nucleophilic substitution[7].

Core Experimental Workflow: Alpha-Alkylation Protocol

The most prevalent application of DMM is the malonic ester synthesis, which involves deprotonation followed by an SN2 reaction with an alkyl halide[6]. The following protocol outlines a self-validating system for the synthesis of dimethyl 2-propylmalonate, a critical intermediate for anticonvulsant drugs like Brivaracetam[6].

Step-by-Step Methodology

Causality Check: Moisture must be rigorously excluded when using NaH to prevent the premature quenching of the base and the hydrolysis of the ester functionalities.

-

Apparatus Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Purge with inert gas (N2 or Argon)[6].

-

Base Washing: Add 1.0 g (25.0 mmol) of NaH (60% dispersion in mineral oil). Wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the solvent carefully under inert atmosphere[6].

-

Solvent Addition: Suspend the purified NaH in a mixture of anhydrous DMF (25 mL) and anhydrous THF (25 mL). Cool the suspension to 0 °C using an ice bath to control the exothermic deprotonation[6].

-

Enolate Formation: Add dimethyl malonate (2.9 mL, 25.0 mmol) dropwise over 15 minutes. Validation checkpoint: Observe the evolution of H2 gas. Stir for 30 minutes at room temperature until gas evolution ceases, indicating complete enolate formation[6].

-

Alkylation (SN2): Cool the mixture back to 0 °C. Add 1-bromopropane (2.3 mL, 25.0 mmol) dropwise. Warm to room temperature, then heat to 50 °C for 3 hours to overcome the activation energy barrier of the SN2 displacement[6].

-

Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted base. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate via rotary evaporation[6].

Caption: Self-validating experimental workflow for the α-alkylation of dimethyl malonate.

Applications in Pharmaceutical Development

The versatility of the DMM scaffold makes it an indispensable tool in medicinal chemistry. By manipulating the α-position, chemists can construct complex molecular architectures:

-

Central Nervous System (CNS) Agents: DMM is a primary precursor for barbiturates. The synthesis involves the condensation of an alkylated dimethyl malonate with a urea derivative, forming the characteristic pyrimidine-2,4,6-trione ring structure. The specific alkyl groups introduced at the α-position dictate the drug's lipophilicity, onset of action, and half-life[2].

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Arylpropionic acid derivatives (e.g., ibuprofen, naproxen) can be synthesized utilizing DMM. The malonate ester synthesis introduces the propionic acid moiety onto an aromatic ring, which, following hydrolysis and decarboxylation, yields the active COX-inhibitor[2].

-

Oncology Therapeutics: DMM is utilized in the synthesis of nucleoside analogs used in cancer chemotherapy. The malonate group allows for the precise introduction of functional groups that mimic natural nucleosides, thereby interfering with DNA/RNA synthesis in malignant cells[2].

References

-

Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing. Available at:[Link]

-

A Physical Organic Approach Towards Electrophilic Fluorination. Durham E-Theses. Available at:[Link]

-

Harnessing Ionic Liquids for Rapid Alkylation: Efficient Access to Methyl 2-oxo-hexahydro-2H-cyclopenta[b]furan-3-carboxylate. Scientific & Academic Publishing. Available at: [Link]

-

What pharmaceutical products can be synthesized using Dimethyl malonate? Talent Chemicals Blog. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. Dimethyl 2-(4-Methoxybenzyl)malonate [benchchem.com]

- 4. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. article.sapub.org [article.sapub.org]

Harnessing the Active Methylene Group of Dimethyl Malonate: A Technical Guide to Core Synthetic Transformations

Introduction

Dimethyl malonate (DMM) is a foundational C3 building block in organic synthesis and pharmaceutical development. Flanked by two electron-withdrawing methoxycarbonyl groups, the central methylene carbon exhibits enhanced acidity (pKa ≈ 13), allowing for facile deprotonation under relatively mild basic conditions[1]. This "active methylene" generates a highly resonance-stabilized carbanion (enolate) that serves as a versatile nucleophile. In drug development, DMM is instrumental in synthesizing barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs) like arylpropionic acid derivatives, and various heterocyclic precursors[2].

This guide details the mechanistic causality, quantitative optimization, and self-validating protocols for three core transformations of DMM: Alkylation, Knoevenagel Condensation, and Asymmetric Michael Addition.

Divergent synthetic pathways of dimethyl malonate's active methylene.

Section 1: Alkylation (The Malonic Ester Synthesis)

Mechanistic Causality

The classical malonic ester synthesis involves the deprotonation of DMM to form a nucleophilic carbanion, followed by an SN2 attack on an alkyl halide or pseudohalide[2]. The choice of base and solvent is critical. While sodium methoxide (NaOMe) is traditionally used to prevent transesterification, sodium hydride (NaH) offers a distinct kinetic advantage: its reaction with the active methylene produces hydrogen gas. This provides a self-validating visual cue—when effervescence ceases, quantitative carbanion formation is confirmed[3].

Recent advancements have demonstrated that replacing conventional volatile organic solvents like dichloromethane (DCM) with highly polar ionic liquids (ILs) stabilizes the reactive enolate intermediate and lowers the activation barrier for the nucleophilic substitution step, significantly improving yields[3].

Quantitative Data: Solvent Effects on Alkylation Yield

The following table summarizes the performance of various ionic liquids versus conventional DCM in the alkylation of 2-chlorocyclopentanone with DMM (Reaction conditions: 70°C, 6 hours)[3].

| Reaction Medium | Solvent Type | Yield of Dimethyl 2-(2-oxocyclopentyl) malonate (%) |

| DCM | Conventional Organic | 53% |

| [BMIM]PF₆ | Ionic Liquid | 59% |

| [BMIM]BF₄ | Ionic Liquid | 75% |

| [EMIM]OTf | Ionic Liquid | 79% |

Protocol 1: Alkylation of 2-chlorocyclopentanone[3]

-

Preparation of the Base Suspension: To a flame-dried, argon-purged flask, add sodium hydride (1.30 equiv, 6.58 mmol) suspended in 10 mL of the chosen solvent (e.g., DCM or[EMIM]OTf) at 0°C.

-

Carbanion Generation: Add dimethyl malonate (1.30 equiv, 6.58 mmol) dropwise. Causality Check: Observe the evolution of H₂ gas. Stir for 30 minutes at room temperature until bubbling completely ceases, validating complete deprotonation.

-

Electrophile Addition: Introduce 2-chlorocyclopentanone (1.0 equiv, 5.06 mmol) to the enolate solution.

-

Reaction Progression: Stir the mixture at 70°C for 6–8 hours. Monitor via Thin-Layer Chromatography (TLC). The disappearance of the electrophile spot validates reaction completion.

-

Workup: Quench with saturated aqueous NH₄Cl to neutralize residual base, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Knoevenagel Condensation

Mechanistic Causality

The Knoevenagel condensation of DMM with aldehydes or ketones yields α,β-unsaturated diesters, which are vital intermediates for coumarins, indenes, and benzofulvenes[4]. The reaction proceeds via a base-catalyzed deprotonation, nucleophilic attack on the carbonyl carbon to form an alkoxide intermediate, subsequent protonation, and a final dehydration (elimination of water) driven by the thermodynamic stability of the resulting conjugated system[5].

Using L-proline as an organocatalyst in ethanol provides a sustainable, high-yielding alternative to toxic amine bases like piperidine. L-proline acts as a bifunctional catalyst: its secondary amine activates the aldehyde via a transient iminium ion, while its carboxylic acid moiety directs the malonate nucleophile, lowering the entropic penalty of the transition state[6].

Step-by-step mechanistic workflow of the Knoevenagel condensation.

Protocol 2: L-Proline-Mediated Knoevenagel Condensation[6]

-

Reaction Assembly: In a round-bottom flask, combine salicylaldehyde (1.0 equiv) and dimethyl malonate (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Catalyst Addition: Add L-proline (10 mol%). Causality Check: The use of a catalytic amount prevents the formation of stoichiometric dead-end complexes and maintains a mild pH, avoiding unwanted side reactions like the Cannizzaro reaction.

-

Thermal Activation: Heat the mixture to 80°C and stir for 18 hours.

-

Product Isolation: Upon cooling to room temperature, the target coumarin-3-carboxylic ester often crystallizes directly from the reaction mixture (Yields typically reach 92-94%). This self-purifying crystallization is a hallmark of a highly efficient thermodynamic sink. Filter and wash with cold ethanol.

Section 3: Asymmetric Michael Addition

Mechanistic Causality

The Michael addition involves the conjugate addition of the DMM carbanion to an α,β-unsaturated carbonyl compound[7]. Achieving high enantioselectivity in this C-C bond formation is a cornerstone of modern asymmetric synthesis.

A highly effective protocol utilizes calcium chloride (CaCl₂) paired with a chiral bisoxazoline ligand. CaCl₂ acts as a cheap, environmentally benign Lewis acid[8]. It coordinates simultaneously to the 1,3-dicarbonyl moiety of DMM and the enone, rigidifying the transition state. The chiral bisoxazoline ligand creates a sterically demanding chiral pocket, dictating the facial approach of the enolate and ensuring high enantiomeric excess (ee)[9].

Protocol 3: Asymmetric Michael Addition using CaCl₂[8]

-

Catalyst Complexation: In a dry flask under an inert atmosphere, combine anhydrous CaCl₂ (10 mol%) and the chiral aminoindanol-derived bisoxazoline ligand (12 mol%) in a suitable solvent (e.g., ethanol or THF). Stir for 1 hour to ensure complete formation of the chiral Lewis acid complex.

-

Nucleophile Activation: Add dimethyl malonate (1.2 equiv) and a mild base (e.g., a tertiary amine, 10 mol%) to generate the metal-bound enolate.

-

Conjugate Addition: Slowly add the α,β-unsaturated carbonyl compound (1.0 equiv). Causality Check: Slow addition prevents localized high concentrations of the electrophile, minimizing uncatalyzed background reactions that would erode the enantiomeric excess.

-

Monitoring: Stir at room temperature until TLC indicates complete consumption of the enone.

-

Workup: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash column chromatography to isolate the chiral 1,5-dicarbonyl adduct.

Conclusion

The active methylene group of dimethyl malonate is a linchpin in synthetic organic chemistry. By understanding the thermodynamic drivers—such as the irreversible gas evolution in NaH-mediated alkylations, the thermodynamic sink of dehydration in Knoevenagel condensations, and the rigidified transition states in Lewis acid-catalyzed Michael additions—scientists can design highly efficient, self-validating protocols for complex molecule synthesis.

References

-

Harnessing Ionic Liquids for Rapid Alkylation: Efficient Access to Methyl 2-oxo-hexahydro-2H-cyclopenta[b]furan-3-carboxylate Scientific & Academic Publishing (SAPUB) 3

-

Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Biomedical Journal of Scientific & Technical Research 6

-

CaCl2, Bisoxazoline, and Malonate: A Protocol for an Asymmetric Michael Reaction The Journal of Organic Chemistry (ACS Publications) 8

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives ACS Omega (NIH PMC) 4

-

What pharmaceutical products can be synthesized using Dimethyl malonate? Talent Chemicals Blog 2

Sources

- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

- 2. talentchemicals.com [talentchemicals.com]

- 3. article.sapub.org [article.sapub.org]

- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. talentchemicals.com [talentchemicals.com]

- 6. biomedres.us [biomedres.us]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.aalto.fi [research.aalto.fi]

Methodological & Application

Application Note: Knoevenagel Condensation of Dimethyl Malonate with Aldehydes

Abstract

This application note provides a comprehensive technical guide for the Knoevenagel condensation of dimethyl malonate with various aldehydes. Unlike standard textbook descriptions, this document focuses on field-proven protocols, critical parameter optimization, and troubleshooting workflows designed for reproducibility in drug discovery and process chemistry. We explore three distinct methodologies: classical organocatalysis (Dean-Stark), Lewis-acid mediation (Lehnert), and green solvent-free synthesis, providing a decision framework for substrate-specific protocol selection.

Introduction & Mechanistic Insight

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, converting aldehydes and active methylene compounds into

The "Why" Behind the Chemistry

While often catalyzed by simple bases, the reaction efficiency relies heavily on the catalytic cycle of the amine .

-

Primary/Secondary Amines (e.g., Piperidine): Operate via an iminium ion intermediate, which is significantly more electrophilic than the free aldehyde.

-

Acid Co-catalyst (e.g., Acetic Acid): Prevents the "poisoning" of the amine catalyst by facilitating the elimination of water (E1cB mechanism) and regenerating the active catalytic species.

Mechanistic Pathway (Visualization)

The following diagram illustrates the dual-pathway mechanism (General Base vs. Iminium Catalysis) dominant in piperidine/acid systems.

Figure 1: Dual activation pathway showing the superior electrophilicity of the iminium intermediate compared to direct aldehyde attack.

Critical Parameter Optimization

Success depends on balancing thermodynamics (water removal) and kinetics (catalyst activity).

Table 1: Parameter Impact Matrix

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.05 eq. Aldehyde : 1.0 eq. Malonate | Using slight excess aldehyde prevents Michael addition of excess malonate to the product (bis-addition). |

| Catalyst System | Piperidine (5 mol%) + AcOH (5 mol%) | Forms piperidinium acetate buffer; balances deprotonation power with leaving group ability. |

| Solvent | Toluene or Benzene | Forms low-boiling azeotrope with water. Essential for driving equilibrium to completion. |

| Water Removal | Dean-Stark Trap or 4Å Sieves | Accumulation of water hydrolyzes the iminium intermediate and stalls the reaction. |

| Temperature | Reflux (110°C for Toluene) | Required for azeotropic distillation. For sensitive substrates, use TiCl4 method (see Protocol B). |

Experimental Protocols

Protocol A: Classical Azeotropic Distillation (Robust/Scale-Up)

Best for: Stable aromatic aldehydes, large-scale synthesis.

Reagents:

-

Aldehyde (10.5 mmol)

-

Dimethyl Malonate (10.0 mmol)

-

Piperidine (0.5 mmol, 50 µL)

-

Glacial Acetic Acid (0.5 mmol, 30 µL)

-

Toluene (20 mL)

Step-by-Step Methodology:

-

Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the Dean-Stark trap with toluene.

-

Charging: Add aldehyde, dimethyl malonate, and toluene to the RBF.

-

Catalyst Addition: Add piperidine and acetic acid sequentially. Note: A slight exotherm or cloudiness (salt formation) is normal.

-

Reflux: Heat the mixture to vigorous reflux. Ensure the solvent condenses rapidly into the trap.

-

Self-Validating Checkpoint: Monitor water accumulation in the trap. Reaction is typically complete when water volume stabilizes (theoretical: ~180 µL for 10 mmol).

-

-

Monitoring: Check TLC (Hexane/EtOAc 8:2) after 2 hours. The product usually fluoresces under UV (254 nm) due to conjugation.

-

Workup: Cool to RT. Wash with water (2 x 10 mL), 1M HCl (1 x 10 mL, to remove piperidine), and Brine (1 x 10 mL).

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Protocol B: Lehnert Modification (TiCl4 Mediated)

Best for: Sterically hindered aldehydes, acid-sensitive substrates, low-temperature requirements.

Reagents:

-

Aldehyde (10 mmol)

-

Dimethyl Malonate (10 mmol)

-

TiCl4 (20 mmol, 1M in DCM)

-

Pyridine (40 mmol)

-

THF or DCM (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen atmosphere. Cool to 0°C.[3]

-

Solvation: Add THF and TiCl4. Caution: TiCl4 fumes; dispense carefully. A yellow complex forms.

-

Reagent Addition: Add the aldehyde and dimethyl malonate dropwise.

-

Base Addition: Add pyridine dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Quench: Quench carefully with water (exothermic).

-

Workup: Extract with Ether or EtOAc. The titanium salts form a slurry; filtration through Celite is often required before separation.

Protocol C: Green Solvent-Free (Grinding/Ball Milling)

Best for: Rapid screening, electron-poor aldehydes, green chemistry compliance.

Reagents:

-

Aldehyde (1.0 mmol)

-

Dimethyl Malonate (1.0 mmol)

-

Catalyst: L-Proline (10 mol%) or Ammonium Acetate (10 mol%)

Step-by-Step Methodology:

-

Mixing: Place all reagents in a mortar (or ball mill jar).

-

Grinding: Grind vigorously with a pestle for 10–20 minutes.

-

Self-Validating Checkpoint: The mixture will often liquefy (eutectic melt) and then resolidify as the product forms.

-

-

Isolation: Wash the solid residue with cold water (to remove catalyst) and filter. Recrystallize from Ethanol.

Troubleshooting & Decision Logic

Use the following workflow to diagnose issues or select the correct protocol.

Figure 2: Decision tree for protocol selection and troubleshooting common failure modes.

Common Failure Modes

-

Bis-Addition (Michael Adduct):

-

No Reaction (Hindered Substrate):

References

-

Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft.

-